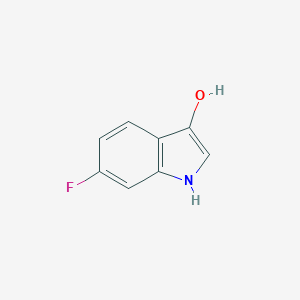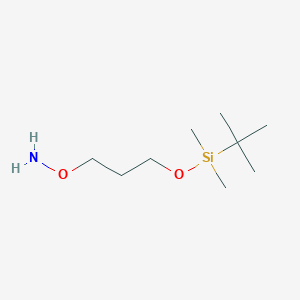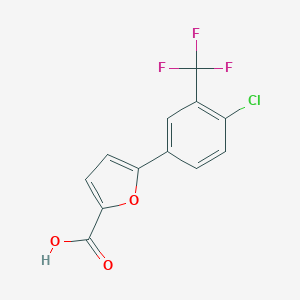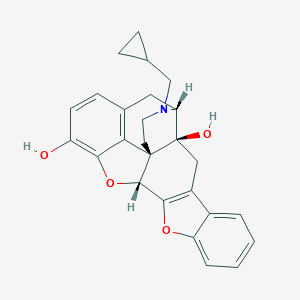
Macrophin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Macrophin is a metabolite that was first isolated from an endophytic fungus, Phoma macrostoma, which inhabits the inner tissue of the medicinal plant Glycyrrhiza glabra Linn . It is one of the four known metabolites isolated from this fungus .
Synthesis Analysis
The synthesis of Macrophin involves the expression of silent biosynthetic genes encoded for specific metabolic pathways in the endophytic fungus Phoma macrostoma . This biological significance has prompted researchers to generate a series of five acylated analogs (1a–1e) of Macrophin to conduct structure–activity relationship (SAR) study .
Molecular Structure Analysis
The molecular structure of Macrophin was characterized by comparison of their NMR data with literature data, and X-ray diffraction data . The molecular formula of Macrophin is C16H20O7 .
Chemical Reactions Analysis
Macrophin, along with other metabolites, were evaluated for their growth-inhibitory activities against a panel of cancer cell lines . Macrophin showed prominent cytotoxic activity against the MDA-MB-231, T47D, MCF-7, and MIAPaCa-2 cancer-cell lines .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Homology
Macrophin, a novel cytoskeletal protein, exhibits a structural similarity to plectin and dystrophin. It shares a significant homology with the Drosophila gene kakapo, featuring an NH2-terminal actin-binding domain, a central rod region with spectrin-like repeats, and a COOH-terminal Gas2-related region. Macrophin is particularly large, with a molecular mass of 620 kDa, and is highly expressed in various human tissues including the brain, heart, lung, placenta, liver, kidney, and pancreas. Interestingly, its expression is notably higher in pancreatic acinar cells than islet cells (Okuda et al., 1999).
Cytotoxic Potential and Structural Modifications
Macrophin has been isolated from the endophytic fungus Phoma macrostoma and shows significant cytotoxic activity against various cancer cell lines, including MDA-MB-231, T47D, MCF-7, and MIAPaCa-2. Its structural modification led to the creation of more potent acylated analogs, suggesting its potential in cancer therapy (Nalli et al., 2019).
Transdermal Delivery Enhancement
In the field of pharmaceutical sciences, the combination of microneedles and low-frequency sonophoresis has been studied for the enhanced transdermal delivery of macromolecules like fluorescein isothiocyanate-dextrans. This combination technique holds promise for delivering hydrophilic macromolecules more effectively into deeper skin layers (Pamornpathomkul et al., 2015).
Neurotrophin Expression in Microglia/Macrophages
Research shows that microglia/brain macrophages express neurotrophins like NT-3, suggesting their role in supporting the development and function of neurons and glia. This expression is both region-specific and developmentally regulated, highlighting the diverse roles of microglia in brain health and disease (Elkabes et al., 1996).
Wirkmechanismus
Zukünftige Richtungen
The biological significance of Macrophin has prompted researchers to generate a series of acylated analogs to conduct structure–activity relationship (SAR) studies . In the future, the possibility of utilizing antimicrobial metabolites secreted by Phoma spp. for the fabrication of silver nanoparticles cannot be overlooked . These nanoparticles could potentially provide a solution to the increasing drug resistance problem worldwide .
Eigenschaften
CAS-Nummer |
115722-21-9 |
|---|---|
Produktname |
Macrophin |
Molekularformel |
C17H20O8 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)-4-methoxy-6-[(E)-3-methoxy-3-oxoprop-1-enyl]-2-oxopyran-3-yl]methyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C17H20O8/c1-10(2)7-15(20)24-9-12-16(23-4)11(8-18)13(25-17(12)21)5-6-14(19)22-3/h5-7,18H,8-9H2,1-4H3/b6-5+ |
InChI-Schlüssel |
YVTIJGPTRUSDKT-AATRIKPKSA-N |
Isomerische SMILES |
CC(=CC(=O)OCC1=C(C(=C(OC1=O)/C=C/C(=O)OC)CO)OC)C |
SMILES |
CC(=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)OC)CO)OC)C |
Kanonische SMILES |
CC(=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)OC)CO)OC)C |
Synonyme |
(E)-[5-(Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxo-1-propenyl)-2-oxo-2H-pyran-3-yl]methyl Ester 3-Methyl-2-butenoic Acid; (E)-(5-Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxoprop-1-en-1-yl)-2-oxo-2H-pyran-3-yl)methyl 3-Methylbut-2-enoate; Grovesiin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)
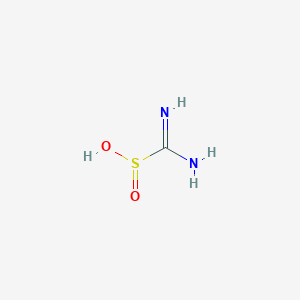
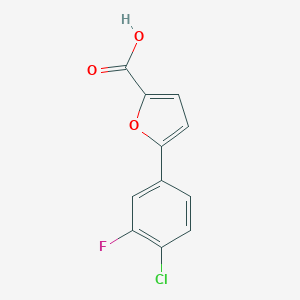
![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)

![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
